Melting Point Elevation as a Crystallinity and Hydrogen-Bonding Proxy: Direct Comparison with N-(p-Tolyl)-p-toluenesulfonamide
The target compound exhibits a melting point of 149–150 °C when recrystallized from aqueous ethanol [1]. The direct structural analog lacking the 5-amino substituent, N-(p-tolyl)-p-toluenesulfonamide, has a reported melting point of 118–119 °C under comparable conditions [2]. This ΔT of +31 °C is attributable to the additional intermolecular hydrogen bonding introduced by the primary aromatic amine, which increases crystal lattice energy. For procurement specifications, the higher melting point serves as a purity indicator and distinguishes the compound from the non-aminated analog.
| Evidence Dimension | Melting point (capillary, recrystallized from aqueous ethanol) |
|---|---|
| Target Compound Data | 149–150 °C |
| Comparator Or Baseline | N-(p-Tolyl)-p-toluenesulfonamide (CAS not specified; G = CH₃ in the Hammett series): 118–119 °C |
| Quantified Difference | ΔT = +31 °C (target compound higher) |
| Conditions | Recrystallization from aqueous ethanol; capillary melting point determination |
Why This Matters
A higher and sharper melting point provides a simple, cost-effective identity and purity check that distinguishes this compound from its non-aminated analog during incoming material release testing.
- [1] PINPOOLS Marketplace. 4-Amino-N-(p-tolyl)toluene-2-sulphonamide (CAS 83763-51-3). Melting point: 149–150 °C (aq. ethanol). View Source
- [2] Setliff, F.L. & Spradlin, T.K. (2000). Table 1: Melting point for N-(p-tolyl)-p-toluenesulfonamide (G = CH₃) = 118–119 °C. Journal of the Arkansas Academy of Science, 54, Article 19. View Source
